molecular formula C8H5BrF3NO B2542044 2-Bromo-5-(trifluoromethyl)benzamide CAS No. 1369843-84-4

2-Bromo-5-(trifluoromethyl)benzamide

Cat. No.: B2542044
CAS No.: 1369843-84-4
M. Wt: 268.033
InChI Key: OIRSIPJJRLKBRQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5BrF3NO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)benzamide typically involves the bromination of 5-(trifluoromethyl)benzamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzamides with various functional groups.

    Oxidation Reactions: Formation of 2-Bromo-5-(trifluoromethyl)benzaldehyde or 2-Bromo-5-(trifluoromethyl)benzoic acid.

    Reduction Reactions: Formation of 2-Bromo-5-(trifluoromethyl)benzylamine.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(trifluoromethyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. Its amide functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRSIPJJRLKBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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